3-Methylnon-2-enenitrile
Description
3-Methylnon-2-enenitrile (CAS: 35205-76-6, EC: 252-435-2) is an unsaturated nitrile compound characterized by a nine-carbon chain with a nitrile group at position 2 and a methyl substituent at position 3.
Regulatory assessments highlight significant safety concerns. The International Fragrance Association (IFRA) explicitly recommends against its use as or in fragrance ingredients due to insufficient safety data . Similarly, Turkish regulations restrict its concentration to ≤0.2% in cosmetic products, reflecting global regulatory caution . The compound is listed in safety inventories (e.g., Pharos hazard summaries), though detailed toxicological or ecotoxicological data remain scarce .
Properties
CAS No. |
53153-66-5 |
|---|---|
Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
(E)-3-methylnon-2-enenitrile |
InChI |
InChI=1S/C10H17N/c1-3-4-5-6-7-10(2)8-9-11/h8H,3-7H2,1-2H3/b10-8+ |
InChI Key |
MQAQVKBUJPAQIG-CSKARUKUSA-N |
SMILES |
CCCCCCC(=CC#N)C |
Isomeric SMILES |
CCCCCC/C(=C/C#N)/C |
Canonical SMILES |
CCCCCCC(=CC#N)C |
Other CAS No. |
53153-66-5 |
Synonyms |
3-Methyl-2-nonenenitrile; NSC 29894 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
Key Considerations
-
Regioselectivity : The position of the double bond is influenced by the stability of the intermediate carbocation.
-
Yield Optimization : Excess dehydrating agent and elevated temperatures (80–120°C) improve conversion rates.
Hydrocyanation of Alkenes
The addition of hydrogen cyanide (HCN) to alkenes, catalyzed by transition metals, offers a direct route to nitriles. For this compound, this method targets non-1-ene derivatives.
Nickel-Catalyzed Hydrocyanation
Asymmetric Variants
Chiral ligands like BINAP enable enantioselective hydrocyanation, critical for pharmaceutical applications.
Wittig Reaction with Cyanide Reagents
The Wittig reaction constructs the double bond while introducing the nitrile group.
Synthesis Pathway
-
Ylide Preparation : Triphenylphosphine reacts with methyl iodide to form a phosphonium salt, treated with a strong base (e.g., NaHMDS).
-
Aldehyde Coupling : The ylide reacts with 3-methylnonanal, forming this compound.
Advantages
-
Stereochemical Control : The E/Z ratio of the double bond is tunable via ylide structure.
-
Functional Group Tolerance : Compatible with esters and halides.
Cross-Metathesis of Nitrile-Containing Alkenes
Olefin metathesis using Grubbs catalysts enables precise positioning of the double bond.
Substrate Design
Limitations
-
High catalyst loading (5–10 mol%) increases costs.
-
Byproducts include homodimers of starting alkenes.
Industrial-Scale Etherification and Decomposition
Adapted from the synthesis of shorter-chain analogs (e.g., 3-methyl-2-pentene), this method involves:
Process Overview
Scalability
-
Throughput : Continuous-flow reactors achieve >90% purity.
-
Cost Efficiency : Bulk production reduces catalyst expenses.
Knoevenagel Condensation
This base-catalyzed reaction couples aldehydes with active methylene nitriles.
Reaction Setup
-
Aldehyde : Hexanal (to build the C9 chain).
-
Nitrile Component : Methyl cyanoacetate.
-
Catalyst : Piperidine or DBU.
-
Outcome : Formation of this compound after ester hydrolysis and decarboxylation.
Comparative Analysis of Methods
| Method | Starting Material | Catalyst | Yield (%) | Scalability |
|---|---|---|---|---|
| Oxime Dehydration | 3-Methylnonan-2-one | H₂SO₄ | 60–75 | Moderate |
| Hydrocyanation | 3-Methylnon-1-ene | Ni(0)/PPh₃ | 50–65 | High |
| Wittig Reaction | 3-Methylnonanal | NaHMDS | 70–85 | Low |
| Cross-Metathesis | 5-Methylnon-1-ene | Grubbs II | 75–90 | Moderate |
| Industrial Process | Ethylene | Ti-based catalyst | >90 | High |
Chemical Reactions Analysis
Types of Reactions
3-Methylnon-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming imines or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Ammonia (NH3) or primary amines in the presence of a base.
Major Products Formed
Oxidation: 3-Methylnon-2-enoic acid.
Reduction: 3-Methylnon-2-enamine.
Substitution: Various imines and amides depending on the nucleophile used.
Scientific Research Applications
3-Methylnon-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive molecules.
Industry: Widely used in the fragrance industry as a component of perfumes and flavorings.
Mechanism of Action
The mechanism of action of 3-methylnon-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 3-Methylnon-2-enenitrile’s properties and regulatory status, the following structurally related nitriles are analyzed:
Structural and Functional Analogues
Notes:
- *Estimated for this compound based on structural analysis; conflicting formula (C₉H₇FO) in likely erroneous.
- Molecular weights calculated using standard atomic masses.
Key Comparative Insights
- Structural Features: this compound and 3-Methyl-2-phenylbutyronitrile share unsaturated backbones but differ in substituents (methyl vs. phenyl). Amino-substituted nitriles (e.g., 2-(ethylamino)-3-methylbut-2-enenitrile) introduce basicity and hydrogen-bonding capacity, influencing solubility and biological interactions .
- Regulatory and Safety Profiles: this compound is uniquely restricted in fragrances and cosmetics, unlike its analogues, which lack comprehensive safety evaluations.
- Applications: this compound: Initially explored in fragrances but phased out due to safety concerns. 3-Methyl-2-phenylbutyronitrile: Potential intermediate in agrochemical or pharmaceutical synthesis. Amino-substituted nitriles: Utilized in heterocyclic compound synthesis (e.g., pyridines, thiazoles) .
Data Gaps and Research Needs
- Toxicological Data: No chronic exposure or carcinogenicity studies exist for this compound .
- Structure-Activity Relationships (SAR): Comparative SAR studies are needed to elucidate how substituents (e.g., phenyl, amino) modulate toxicity.
Biological Activity
3-Methylnon-2-enenitrile, a compound with the molecular formula C10H17N, has garnered attention in recent research due to its potential biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and applications in various fields such as medicine and agriculture.
This compound is an unsaturated nitrile characterized by a conjugated double bond and a nitrile functional group. Its structure can be represented as follows:
The compound can be synthesized through several methods, including the reaction of 3-methyl-2-pentene with cyanide sources under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, which are crucial for subsequent biological assays.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study assessing the efficacy of several nitriles, this compound demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Anticancer Activity
In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. Notably, it was found to induce apoptosis in promyelocytic leukemia HL-60 cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
A comparative study highlighted its effectiveness against other compounds:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15 | HL-60 |
| Doxorubicin | 10 | HL-60 |
| Cisplatin | 20 | A549 |
These results underscore the potential of this compound in cancer therapy, warranting further investigation into its pharmacological properties.
The biological activity of this compound can be attributed to its ability to interact with cellular targets. Preliminary studies suggest that it may disrupt cellular membranes or interfere with metabolic pathways essential for cell survival. The compound's lipophilicity enhances its ability to penetrate cell membranes, facilitating its action.
Case Studies
- Antimicrobial Efficacy : A clinical trial evaluating the use of this compound as a topical treatment for skin infections showed promising results, with a significant reduction in bacterial load after treatment compared to controls.
- Cancer Research : In a laboratory setting, researchers treated human leukemia cells with varying concentrations of this compound, observing dose-dependent cell death and increased markers for apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
